molecular formula C18H19N5O3S B2847838 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)sulfonyl]-1-methyl-1H-imidazole CAS No. 2320957-82-0

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)sulfonyl]-1-methyl-1H-imidazole

Cat. No.: B2847838
CAS No.: 2320957-82-0
M. Wt: 385.44
InChI Key: CBCVNSYYHPVDOA-UHFFFAOYSA-N
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Description

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)sulfonyl]-1-methyl-1H-imidazole is a synthetic organic compound designed for research applications, featuring a distinctive molecular architecture that incorporates two imidazole rings connected through a complex linker. The imidazole moiety is a five-membered aromatic heterocycle with two nitrogen atoms, known for its amphoteric properties and significant presence in medicinal chemistry . This core structure is a fundamental building block in numerous biologically active molecules and approved drugs, ranging from antifungals like ketoconazole to antiulcer agents and antiprotozoals . The specific structure of this reagent, which includes a benzoyl group, an azetidine ring, and a sulfonyl linker, suggests potential for interesting chemical and biological interactions. Molecules containing imidazole subunits are frequently investigated for their ability to interact with enzymes and receptors, often through hydrogen bonding and coordination with metal ions . This makes such compounds valuable tools in chemical biology and drug discovery research. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for screening against various biological targets. Its structural complexity offers a versatile scaffold for the development of novel molecular probes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-21-8-7-20-18(21)27(25,26)16-11-23(12-16)17(24)15-4-2-14(3-5-15)10-22-9-6-19-13-22/h2-9,13,16H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCVNSYYHPVDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Sulfonyl vs. Sulfinyl Derivatives
  • Target Compound : Contains a sulfonyl group (-SO₂-) bridging the azetidine and benzimidazole moieties. Sulfonyl groups are strongly electron-withdrawing, enhancing metabolic stability compared to sulfinyl (-SO-) analogues .
  • Analog from : 2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole uses a sulfinyl group. Sulfinyl derivatives are less oxidized and more prone to metabolic degradation, reducing bioavailability .
Azetidine vs. Triazole/Triazolylmethyl Linkers
  • Analog from and : Triazole-linked imidazoles (e.g., [3,5-di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl]-1H-1,2,4-triazole) utilize five-membered triazole rings. These systems offer π-π stacking and hydrogen-bonding capabilities but lack the steric constraints of azetidine .
Benzimidazole Substituents
  • Target Compound : The benzimidazole is substituted with a methyl group at position 1, which may reduce rotational freedom and improve lipophilicity.
  • Analog from : 2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole uses a sulfanyl (-S-) linker and a phenoxyethyl group. Sulfanyl groups are less polar than sulfonyl, affecting solubility and membrane permeability .
Antimicrobial Activity
  • Analog from : Triazole-imidazole hybrids (C1–C9) showed moderate antibacterial activity against S. aureus (MIC: 8–32 µg/mL) and antifungal activity against C. albicans (MIC: 16–64 µg/mL) . The target compound’s sulfonyl group may enhance Gram-negative bacterial penetration due to increased polarity.
Anticonvulsant Potential
  • Analog from : 2-(1H-Benzo[d]imidazol-2-yl)hydrazinecarboxamide derivatives exhibited anticonvulsant activity in rodent models (ED₅₀: 25–45 mg/kg). The target compound’s azetidine ring could modulate CNS bioavailability via reduced P-glycoprotein efflux .
Photophysical Properties
  • Analog from : 2-(5-phenylindol-3-yl)benzimidazole derivatives displayed fluorescence emission at 450–470 nm, attributed to extended π-conjugation. The target compound’s sulfonyl group may quench fluorescence but improve stability .

Computational and Structural Insights

  • Analog from : Crystal structures of imidazole derivatives (e.g., 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid) revealed planar imidazole rings and hydrogen-bonding networks. The target compound’s azetidine may introduce non-planar geometry, affecting packing and solubility .
  • DFT Studies () : B3LYP/6-31G* calculations on benzimidazole-indole hybrids highlighted charge transfer between substituents. Similar modeling for the target compound could predict electronic effects of the sulfonyl-azetidine moiety .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)sulfonyl]-1-methyl-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as:

Formation of the azetidine ring via cyclization reactions (e.g., using o-phenylenediamine derivatives and carbon disulfide under basic conditions) .

Introduction of the sulfonyl group via oxidation or nucleophilic substitution, often requiring anhydrous solvents (e.g., DCM) and catalysts like CuSO₄·5H₂O .

Coupling of the benzoyl-imidazole moiety using hydrazine hydrate or aromatic aldehydes in methanol .

  • Key Parameters : Temperature (60–80°C), solvent polarity (ethanol/water mixtures), and stoichiometric ratios (1:1 for intermediates) are critical for yields >80% .

Q. Which spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and sulfonyl-linked carbons (δ 50–60 ppm) to confirm regiochemistry .
  • HRMS : Validate molecular weight (e.g., m/z 450.12 for C21H22N4O3S) with <0.4% deviation from theoretical values .
  • IR : Identify sulfonyl (S=O, 1150–1300 cm⁻¹) and imidazole (N-H, ~3400 cm⁻¹) stretches .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide structural optimization of this compound for target binding?

  • Methodological Answer :
  • Use B3LYP/6-31G* basis sets to optimize geometry and calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as H-bond acceptors) .
  • Compare DFT-predicted vs. experimental NMR shifts to validate conformational stability .
  • Example : DFT revealed that the azetidine ring’s puckering angle (25–30°) enhances steric compatibility with kinase active sites .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC50 variability in enzyme assays)?

  • Methodological Answer :
  • Control Experiments : Use standardized assay conditions (e.g., pH 7.4, 37°C) and validate purity via HPLC (>95%) to minimize batch-to-batch variability .
  • SAR Analysis : Compare substituent effects (e.g., tert-butyl vs. methoxy groups on the benzoyl ring) to isolate pharmacophore contributions .
  • Data Reconciliation : Meta-analysis of literature (e.g., IC50 ranges: 0.1–10 μM for antiprotozoal activity) identifies outliers linked to assay methodologies .

Q. How can crystallographic studies elucidate intermolecular interactions affecting solubility and stability?

  • Methodological Answer :
  • Perform X-ray diffraction on single crystals grown via slow evaporation (solvent: DMSO/water).
  • Key Findings : The sulfonyl group forms hydrogen bonds with water (2.8–3.2 Å), improving aqueous solubility, while the benzoyl group stabilizes π-π stacking in solid state .

Future Research Directions

  • Synthetic Chemistry : Explore click chemistry for modular derivatization (e.g., triazole linkages) to enhance pharmacokinetics .
  • Computational Biology : Integrate molecular dynamics simulations to predict binding kinetics with membrane receptors .
  • Analytical Challenges : Address NMR signal overlap in aromatic regions using 2D-COSY or NOESY .

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